molecular formula C12H10N2O2S B2917093 N-(2-carbamothioylphenyl)furan-2-carboxamide CAS No. 847837-38-1

N-(2-carbamothioylphenyl)furan-2-carboxamide

Cat. No. B2917093
CAS RN: 847837-38-1
M. Wt: 246.28
InChI Key: QVLXKQWKDLDBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamothioylphenyl)furan-2-carboxamide, also known as N-carbamoylphenyl-2-thiofurancarboxamide or NCF, is a small molecule that has been extensively studied for its potential applications in a variety of scientific research fields. NCF has been used to study the synthesis of novel compounds and the mechanism of action of various bioactive molecules. In addition, research has also been conducted to investigate the biochemical and physiological effects of NCF and its potential use in laboratory experiments.

Scientific Research Applications

DNA Binding Affinity and Structural Analysis

Research on analogs of N-(2-carbamothioylphenyl)furan-2-carboxamide, such as 2,5-bis(4-guanylphenyl)furan (furamidine), reveals enhanced DNA-binding affinity. Crystallographic and spectroscopic studies highlight furamidine's tighter binding to DNA sequences compared to similar drugs, attributed to direct hydrogen bond interactions and isohelical alignment with the DNA minor groove. These properties suggest potential for drug design targeting DNA interactions (Laughton et al., 1995).

Sustainable Material Synthesis

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, analogous to furan-2-carboxamide compounds, are explored as sustainable alternatives to polyphthalamides. These materials exhibit comparable thermal and mechanical properties, indicating their potential in high-performance applications, underscoring the versatility of furan derivatives in material science (Jiang et al., 2015).

Antibacterial Activities

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs demonstrates significant in vitro antibacterial activities against drug-resistant bacteria. These findings suggest the therapeutic potential of furan-2-carboxamide derivatives in combating resistant bacterial infections, highlighting their role in developing new antimicrobial agents (Siddiqa et al., 2022).

Antiprotozoal Activity

The synthesis of 2,5-bis(4-guanylphenyl)furans, related to furan-2-carboxamides, shows significant antitrypanosomal activity. This research indicates the potential of these compounds in treating diseases caused by Trypanosoma species, contributing to the search for effective treatments against parasitic infections (Das & Boykin, 1977).

Anti-hyperlipidemic Activity

Novel N-(benzoylphenyl)-2-furamides exhibit significant anti-hyperlipidemic activity in induced hyperlipidemic rats, suggesting their utility as lipid-lowering agents. This research opens avenues for developing new drugs targeting dyslipidemia and cardiovascular diseases, showcasing the pharmacological relevance of furan-2-carboxamide derivatives (Hikmat et al., 2017).

properties

IUPAC Name

N-(2-carbamothioylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-11(17)8-4-1-2-5-9(8)14-12(15)10-6-3-7-16-10/h1-7H,(H2,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLXKQWKDLDBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.